molecular formula C8H9NO B145565 3-(2-Pyridyl)-2-propen-1-ol CAS No. 131610-03-2

3-(2-Pyridyl)-2-propen-1-ol

Cat. No. B145565
M. Wt: 135.16 g/mol
InChI Key: SDTYYJCFJVDMLT-HWKANZROSA-N
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Description

3-(2-Pyridyl)-2-propen-1-ol is a chemical compound that has been studied for its potential in various synthetic applications. It serves as a starting material for the synthesis of complex molecules such as indolizidines and aminoacylpyridines, and it exhibits interesting reactivity with nitro derivatives .

Synthesis Analysis

The synthesis of 3-(2-Pyridyl)-2-propen-1-ol typically involves the vinylation of picolinaldehyde. This compound has been used as a precursor for the synthesis of the indolizidine skeleton, specifically leading to the formation of (±)-lentiginosine with an overall yield of approximately 27% . Additionally, it has been shown to mimic Hantzsch ester 1,4-dihydropyridine for the metal-free reduction of nitro groups in aromatic compounds, facilitating the one-pot formation of functionalized aminoacylpyridines .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-phenyl-2-(2-pyridyl)ethanol, has been characterized by single-crystal X-ray diffraction. This compound crystallizes in a monoclinic system with centrosymmetric space group P21/c. The crystal structure reveals the formation of intermolecular hydrogen bonds between the hydroxyl and pyridine groups, which is indicative of the stability of the compound and its potential as an intermediate in further chemical reactions .

Chemical Reactions Analysis

3-(2-Pyridyl)-2-propen-1-ol undergoes various chemical reactions, including bromination, reduction, and nucleophilic substitution, which are essential steps in the synthesis of indolizidines . It also exhibits unique reactivity with nitro derivatives, acting as a reducing agent and participating in a domino process that includes aza-Michael addition to form new aminoacylpyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-Pyridyl)-2-propen-1-ol and its derivatives are influenced by their molecular structures. For instance, the presence of intermolecular hydrogen bonds can affect the compound's stability and reactivity. The compound's behavior in various phases, such as solid or solution, can also influence its photoluminescence properties, as seen in related compounds . The ability to form stable crystal structures with specific space groups and hydrogen bonding patterns is crucial for understanding the compound's properties and potential applications .

Scientific Research Applications

Reactivity in Organic Synthesis

3-(2-Pyridyl)-2-propen-1-ol has shown unique reactivity in organic synthesis, particularly in the reduction of nitro groups in aromatic and heteroaromatic compounds to amino functions. This reactivity is part of a domino process that includes aza-Michael addition, leading to the formation of functionalized aminoacylpyridines (Giomi, Alfini, & Brandi, 2008).

Studies in Molecular Self-Association

Research involving 3-(2-Pyridyl)-2-propen-1-ol has contributed to understanding molecular self-association. Proton NMR and IR studies indicate that certain pyridylalkanols, including 3-(2-Pyridyl)-2-propen-1-ol, can form open dimers, cyclic dimers, trimers, and tetramers (Lomas, Adenier, & Cordier, 2006).

Electrochemical Applications

Electroreduction studies of isomeric pyridyl compounds, including 3-(2-Pyridyl)-2-propen-1-ol, have been conducted. These studies provide insights into the electrochemical behavior of these compounds, crucial for applications in electroanalytical chemistry (Butkiewicz, 1972).

Synthesis of Indolizidine Skeletons

3-(2-Pyridyl)-2-propen-1-ol has been used as a starting material in the synthesis of indolizidine skeletons. This includes the conversion into (±)-lentiginosine, demonstrating its utility in synthesizing complex organic structures (Giomi et al., 2011).

Catalysis Studies

Studies have explored the role of 3-(2-Pyridyl)-2-propen-1-ol in catalysis. For example, a theoretical study investigated its role in the Diels–Alder reaction, revealing insights into the mechanisms of Lewis acid-catalyzed reactions (Alves et al., 2002).

Synthesis of Novel Complexes

Research has been conducted on the synthesis of novel complexes using 3-(2-Pyridyl)-2-propen-1-ol. For instance, its derivatives have been used in the synthesis of vanadium complexes with potential applications in catalysis and antibacterial activity (Azarkamanzad et al., 2018).

Photophysics and Proton Transfer Studies

The compound has been the subject of photophysical studies, particularly in the context of excited internally hydrogen-bonded systems and proton transfer reactions. Such studies contribute to a deeper understanding of the photophysical behavior of pyridyl compounds (Kaczmarek et al., 1994).

Fluorescent Probing

3-(2-Pyridyl)-2-pyrazoline derivatives, related to 3-(2-Pyridyl)-2-propen-1-ol, have been explored as novel fluorescent probes, especially for detecting Zn2+ ions. This demonstrates its potential in analytical chemistry and biosensing applications (Wang et al., 2001).

Future Directions

Future research directions could involve further exploration of the synthesis, characterization, and applications of “3-(2-Pyridyl)-2-propen-1-ol” and similar compounds . For instance, recent progress in the synthesis of bipyridine derivatives using metal complexes under both homogeneous and heterogeneous conditions offers promising avenues for future research .

properties

IUPAC Name

(E)-3-pyridin-2-ylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTYYJCFJVDMLT-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Pyridyl)-2-propen-1-ol

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y ABE, A OHSAWA, H IGETA - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
Several synthetic methods for indolizine derivatives have been reported from chemical,“pharmaceutical,” and physical “points of View. Hurst 615 rd?“prepared some aminoindolizines in …
Number of citations: 11 www.jstage.jst.go.jp
古川淳 - YAKUGAKU ZASSHI, 1959 - jstage.jst.go.jp
The reaction of 2-styrylpyridine 1-oxide or 2-propenylpyridine 1-oxide, containing a double bond conjugated to the ring, with acetic anhydride respectively afforded 1-(2-pyridyl)-2-…
Number of citations: 2 www.jstage.jst.go.jp

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